1,3,4-Trimethylquinolin-1-ium iodide
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Overview
Description
1,3,4-Trimethylquinolin-1-ium iodide is a quaternary ammonium compound derived from quinoline Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylquinolin-1-ium iodide can be synthesized through the N-alkylation of 1,3,4-trimethylquinoline with an alkylating agent such as methyl iodide. The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in a solvent-free environment or using an appropriate solvent like acetonitrile. The reaction yields the quaternary ammonium salt in high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the corresponding tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an appropriate solvent.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Different quaternary ammonium salts with varying halide ions.
Scientific Research Applications
1,3,4-Trimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-trimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Trimethylquinoline: The parent compound, which lacks the quaternary ammonium group.
1,3-Dimethylquinolin-1-ium iodide: A similar quaternary ammonium compound with one less methyl group.
4-Methylquinolin-1-ium iodide: Another quaternary ammonium compound with a different substitution pattern on the quinoline ring.
Uniqueness
1,3,4-Trimethylquinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and the quaternary ammonium iodide moiety make it particularly useful in applications requiring strong binding to negatively charged sites and stability under various reaction conditions .
Properties
CAS No. |
66396-29-0 |
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Molecular Formula |
C12H14IN |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
1,3,4-trimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-9-8-13(3)12-7-5-4-6-11(12)10(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
DORATBCIYHHLLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)C)C.[I-] |
Origin of Product |
United States |
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